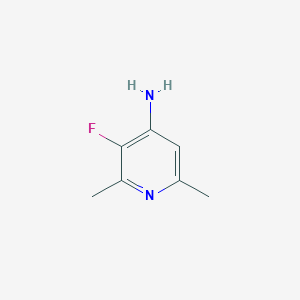

3-Fluoro-2,6-dimethylpyridin-4-amine

Vue d'ensemble

Description

3-Fluoro-2,6-dimethylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C7H9FN2. This compound is of significant interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various chemical and biological systems .

Méthodes De Préparation

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Analyse Des Réactions Chimiques

3-Fluoro-2,6-dimethylpyridin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Formation of Complexes: The nitrogen atoms in the pyridine ring can coordinate with metal ions, forming complexes that can be used in catalysis and other applications.

Applications De Recherche Scientifique

3-Fluoro-2,6-dimethylpyridin-4-amine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Fluoro-2,6-dimethylpyridin-4-amine in biological systems is primarily influenced by the presence of the fluorine atom, which can affect the compound’s electronic properties and interactions with biological targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors, potentially leading to specific biological effects .

Comparaison Avec Des Composés Similaires

3-Fluoro-2,6-dimethylpyridin-4-amine can be compared with other fluorinated pyridines, such as:

2-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, leading to different reactivity and properties.

4-Fluoropyridine: Another isomer with distinct chemical behavior due to the position of the fluorine atom.

2,6-Difluoropyridine: Contains two fluorine atoms, which can significantly alter its chemical and biological properties compared to the mono-fluorinated derivative.

These comparisons highlight the unique aspects of this compound, particularly its specific substitution pattern and the resulting effects on its reactivity and applications.

Activité Biologique

3-Fluoro-2,6-dimethylpyridin-4-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyridine ring with a fluorine atom and two methyl groups, contributing to its unique properties and reactivity. Understanding its biological activity is crucial for exploring its applications in drug development and other fields.

- Chemical Formula : C_7H_8FN

- Molecular Weight : Approximately 155.17 g/mol

- Structure : The presence of the amine group enhances its basicity, making it a suitable candidate for various chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its interactions with biological systems can be categorized as follows:

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyridine compounds, including this compound, demonstrate antibacterial and antifungal properties.

- The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been evaluated, indicating effective inhibition at low concentrations.

-

Cytotoxicity :

- Preliminary cytotoxicity assays suggest that while some derivatives exhibit low toxicity against normal cell lines, they may show promising activity against cancer cell lines such as MDA-MB-231 and PC3.

- The IC50 values for these compounds were reported to be above 100 µM, indicating a need for further optimization to enhance their potency.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The table below summarizes key characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylpyridin-4-amine | Methyl group at position 2 | Basicity and potential for electrophilic substitution |

| 3-Fluoro-N,N-dimethylpyridin-4-amines | Dimethylamino group at position 4 | Enhanced solubility and reactivity |

| 6-Methylpyridin-4-amines | Methyl group at position 6 | Different electronic properties due to substitution |

| 5-Fluoro-N,N-dimethylpyridin | Fluorine at position 5 | Altered reactivity patterns compared to the 3-fluoro variant |

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on the structure of this compound. These derivatives have been evaluated for their biological activities:

-

Antibacterial Studies :

- A systematic evaluation of the antibacterial efficacy against Gram-positive and Gram-negative bacteria was conducted. Results indicated that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL.

-

Antifungal Studies :

- The antifungal activity was assessed against common fungal strains such as Candida albicans. The results showed effective inhibition at concentrations comparable to those used in antibacterial assays.

-

Cytotoxicity Assessment :

- In vitro cytotoxicity tests on various cancer cell lines revealed that some derivatives had an IC50 value of approximately 98 µM against specific tumor cells, suggesting potential for further development as anticancer agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular processes.

- Receptor Modulation : It could also modulate receptor activities, influencing signaling pathways critical for cell growth and survival.

Propriétés

IUPAC Name |

3-fluoro-2,6-dimethylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUOSTIQQILGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693610 | |

| Record name | 3-Fluoro-2,6-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3726-29-2 | |

| Record name | 3-Fluoro-2,6-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.